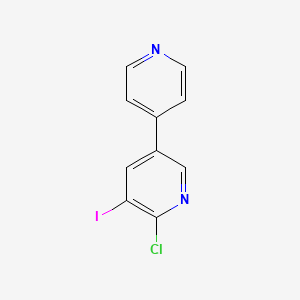

6-Chloro-5-iodo-3,4'-bipyridine

Description

6-Chloro-5-iodo-3,4'-bipyridine is a halogenated bipyridine derivative characterized by a chlorine atom at position 6 and an iodine atom at position 5 on its pyridine rings, with a 3,4' linkage between the two pyridine moieties. The compound’s iodine and chlorine substituents make it a promising candidate for cross-coupling reactions in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H6ClIN2 |

|---|---|

Molecular Weight |

316.52 g/mol |

IUPAC Name |

2-chloro-3-iodo-5-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H6ClIN2/c11-10-9(12)5-8(6-14-10)7-1-3-13-4-2-7/h1-6H |

InChI Key |

KYDSAKUGNAMRGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=C(N=C2)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 6-Chloro-5-iodo-3,4’-bipyridine. One common method involves the reaction of 5-iodo-3,4’-bipyridine with chlorine gas or a chlorinating agent. The reaction proceeds under appropriate conditions to yield the desired compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization and scale-up would be necessary for industrial production.

Chemical Reactions Analysis

Reactivity: 6-Chloro-5-iodo-3,4’-bipyridine can participate in various chemical reactions:

Substitution Reactions: The chlorine and iodine atoms make it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The bipyridine core can undergo redox reactions.

Metal Complex Formation: It can coordinate with transition metals to form coordination complexes.

Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) are used.

Iodination: Iodine or iodinating agents (e.g., iodine monochloride) are employed.

Major Products: The major product of chlorination is 6-Chloro-5-iodo-3,4’-bipyridine itself. Further functionalization may yield derivatives with additional substituents.

Scientific Research Applications

6-Chloro-5-iodo-3,4’-bipyridine finds applications in various scientific fields:

Chemistry: As a building block for more complex molecules.

Biology: It may serve as a ligand in metalloorganic chemistry or as a probe in biological studies.

Industry: Used in the synthesis of functional materials.

Mechanism of Action

The exact mechanism of action for 6-Chloro-5-iodo-3,4’-bipyridine depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or other biological pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 6-Chloro-5-iodo-3,4'-bipyridine and its analogs:

Research Findings and Gaps

- Catalytic Applications : this compound’s dual halogen substitution is advantageous in synthesizing heterocyclic pharmaceuticals, though direct studies on its catalytic performance are sparse compared to its 3,3' counterpart .

- Computational Studies : Molecular modeling suggests that the 3,4' linkage optimizes electron density distribution for interactions with transition metals like palladium, enhancing catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.